molecular formula C6H6BrFN2 B12961837 5-bromo-2-fluoro-N-methylpyridin-3-amine

5-bromo-2-fluoro-N-methylpyridin-3-amine

Katalognummer: B12961837
Molekulargewicht: 205.03 g/mol
InChI-Schlüssel: UQHKOEJLQZZCQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-fluoro-N-methylpyridin-3-amine is a chemical compound with the molecular formula C6H6BrFN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-fluoro-N-methylpyridin-3-amine typically involves the bromination and fluorination of pyridine derivatives. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids . The reaction conditions often include the use of palladium catalysts, bases, and solvents such as ethanol or water.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-fluoro-N-methylpyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the bromine or fluorine atoms with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the nitrogen atom in the pyridine ring.

    Coupling Reactions: Such as the Suzuki cross-coupling reaction mentioned earlier.

Common Reagents and Conditions

    Substitution Reactions: Typically use nucleophiles like amines or thiols under basic conditions.

    Oxidation Reactions: Often involve oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-fluoro-N-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-bromo-2-fluoro-N-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-N-methylpyridin-3-amine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C6H6BrFN2

Molekulargewicht

205.03 g/mol

IUPAC-Name

5-bromo-2-fluoro-N-methylpyridin-3-amine

InChI

InChI=1S/C6H6BrFN2/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3

InChI-Schlüssel

UQHKOEJLQZZCQN-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(N=CC(=C1)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.